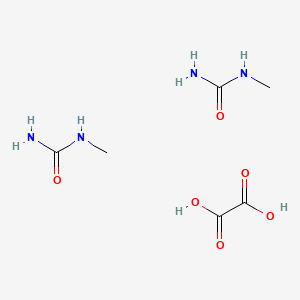

N-methylurea ethandioic acid

Description

Properties

CAS No. |

71746-67-3 |

|---|---|

Molecular Formula |

C6H14N4O6 |

Molecular Weight |

238.20 g/mol |

IUPAC Name |

methylurea;oxalic acid |

InChI |

InChI=1S/2C2H6N2O.C2H2O4/c2*1-4-2(3)5;3-1(4)2(5)6/h2*1H3,(H3,3,4,5);(H,3,4)(H,5,6) |

InChI Key |

TWHJERVEOMCNIF-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N.CNC(=O)N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Crystal Growth Techniques

Crystallization Methods for N-Methylurea-Ethandioic Acid Single Crystals

The growth of high-quality single crystals is crucial for definitive structural analysis and characterization of physical properties. For the N-methylurea-ethandioic acid complex, solution-based techniques are the most prominently reported methods.

The most widely documented method for producing single crystals of N-methylurea-ethandioic acid is the slow evaporation solution technique (SEST). rasayanjournal.co.in This method involves dissolving stoichiometric amounts of the reactants in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature, leading to the formation of crystals as the solution becomes supersaturated.

The synthesis typically begins by dissolving N-methylurea and oxalic acid in a 2:1 molar ratio in a solvent with constant stirring. rasayanjournal.co.in The resulting solution is filtered and left undisturbed in a controlled environment to allow for slow evaporation. High-quality, optically transparent crystals can be harvested over a period of several weeks. rasayanjournal.co.in For instance, one procedure specifies allowing the solution to evaporate at a temperature of 35°C over 45 days to obtain good quality crystals. rasayanjournal.co.in The purity of the synthesized material can be enhanced through repeated recrystallization. rasayanjournal.co.in

Different research groups have successfully employed various solvents for this process, as detailed in the table below.

| Solvent | Molar Ratio (N-Methylurea:Oxalic Acid) | Temperature | Reference |

| Water | 2:1 | Room Temperature / 35°C | rasayanjournal.co.in |

| Methanol | Not Specified | Room Temperature | |

| Isopropanol | 2:1 | Room Temperature |

There is no specific literature found detailing the use of melt crystallization for the N-methylurea-ethandioic acid complex. However, studies on N-methylurea itself show that it can be crystallized from a melt to obtain different polymorphic forms. nih.gov This suggests that melt-based methods could potentially be applied to the complex.

Differential Scanning Calorimetry (DSC) analysis of the N-methylurea-ethandioic acid complex shows a sharp endothermic peak around 120°C, corresponding to its melting process, followed by decomposition at temperatures above 150°C. vulcanchem.comrasayanjournal.co.in This defined melting point indicates that a melt crystallization approach is theoretically feasible, provided the temperature is carefully controlled to avoid thermal decomposition. Furthermore, a phase transition has been reported to occur at approximately 180 K (-93 °C), which could influence the outcome of crystallization from a melt upon cooling. rsc.org

Role of Solvents in Complex Formation

The choice of solvent is a critical parameter in the synthesis of the N-methylurea-ethandioic acid complex, as it influences solubility, complex formation, and the ultimate crystal morphology and quality. The complex has been successfully synthesized using several polar protic solvents, including water, methanol, and isopropanol. rasayanjournal.co.in

The solvent facilitates the dissolution of the individual components, allowing them to interact and form the hydrogen-bonded complex in the solution phase. The rate of solvent evaporation directly impacts the speed of crystallization and the size and perfection of the resulting crystals. In the case of similar urea-based complexes, the interaction between the solvent molecules and specific crystal facets can inhibit or promote growth in different directions, thereby modifying the crystal's shape (habit). acs.org For example, studies on urea (B33335) crystallization show that the aspect ratio of the crystals varies significantly depending on the polar protic solvent used. acs.org A similar effect can be anticipated for the N-methylurea-ethandioic acid complex, where solvent choice could be used to tune crystal morphology for specific applications.

Utilization of Deep Eutectic Solvents in Complex Synthesis

The synthesis of the N-methylurea-ethandioic acid complex specifically using deep eutectic solvents (DESs) has not been reported in the searched literature. However, N-methylurea is a well-known component in the formation of various DESs, which are increasingly used as green and sustainable media for chemical synthesis. vulcanchem.comnih.gov

DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like N-methylurea), which have a significantly lower melting point than the individual components. mdpi.com N-methylurea has been used to form DESs with substances such as choline chloride, N-methylacetamide, and acetic acid. vulcanchem.comrsc.org These N-methylurea-based DESs have been employed as effective solvents and catalysts in various organic reactions. rsc.org

Given the role of N-methylurea as an effective hydrogen bond donor, a DES-based synthetic route for the N-methylurea-ethandioic acid complex is a plausible and potentially advantageous future direction. Such an approach could offer a more environmentally friendly alternative to traditional organic solvents.

General Approaches for N-Substituted Urea Synthesis Relevant to Complex Formation

The synthesis of the N-methylurea-ethandioic acid complex is predicated on the availability of its precursor, N-methylurea. Several general methods for the synthesis of N-substituted ureas are relevant.

One common and efficient method is the nucleophilic addition of amines to an isocyanate source. A practically simple and scalable approach involves reacting an amine with potassium isocyanate in water, avoiding the need for organic co-solvents and yielding products with high purity. bath.ac.uk For N-methylurea, this would involve the reaction of methylamine (B109427) with potassium isocyanate.

Another established route involves the reaction of methylamine hydrochloride with urea. Current time information in Bangalore, IN. A more modern approach involves the Hofmann rearrangement of primary amides. In this method, a primary amide is treated with a reagent like phenyliodine diacetate (PIDA) in the presence of an ammonia (B1221849) source, which generates an isocyanate intermediate in situ that then reacts to form the N-substituted urea. researchgate.netmdpi.com The use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent can enhance this reaction for certain substrates. mdpi.com

Modern synthetic developments also point towards the use of continuous flow reactors for the synthesis of urea derivatives, which can offer rapid reaction times and enhanced safety, particularly for handling potentially hazardous intermediates.

| Synthesis Method | Reactants | Key Features | Reference(s) |

| Amine-Isocyanate Addition | Methylamine, Potassium Isocyanate | Performed in water; simple and efficient. | bath.ac.uk |

| Amine-Urea Reaction | Methylamine Hydrochloride, Urea | Traditional and direct method. | Current time information in Bangalore, IN. |

| Hofmann Rearrangement | Primary Amide, PIDA, Ammonia Source | In situ generation of isocyanate; versatile. | researchgate.netmdpi.com |

Crystallographic Investigations and Structural Elucidation

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) has been a pivotal technique in elucidating the detailed molecular and supramolecular structure of the N-methylurea ethandioic acid complex.

SCXRD analysis has established that the this compound complex crystallizes in the monoclinic system. rasayanjournal.co.in Multiple studies concur on the space group being P2₁/c. rasayanjournal.co.inrsc.org The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been determined with high precision. While slight variations exist between different studies, the values are generally in good agreement. For instance, one study reports values of a = 5.14 Å, b = 10.53 Å, and c = 10.21 Å at room temperature. rasayanjournal.co.in Another study conducted at 200 K provides a slightly different set of parameters. rsc.org

| Parameter | Value (Room Temp) rasayanjournal.co.in | Value (300 K) vulcanchem.com | Value (200 K) rsc.org |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 5.14 | 5.1464 ± 0.0014 | 5.1303 |

| b (Å) | 10.53 | 10.555 ± 0.002 | 10.4688 |

| c (Å) | 10.21 | 10.313 ± 0.003 | 10.2979 |

| β (°) | Not Specified | 101.835 ± 0.013 | 101.99 |

| Cell Volume (ų) | Not Specified | 548.3 ± 0.2 | 541.02 |

The crystal structure is extensively stabilized by a network of hydrogen bonds. researchgate.netmdpi.com Of particular significance are the short, strong O-H···O hydrogen bonds that form between the carboxylic acid groups of the oxalic acid and the amide functionalities of the N-methylurea molecules. vulcanchem.comrsc.org These interactions result in the formation of a recurring acid-amide heterodimer, described as a U-A-U (Urea-Acid-Urea) synthon. rsc.orgresearchgate.net The O-H···O bond length was measured to be 2.461 Å at 300 K. vulcanchem.com The structure is further stabilized by N-H···O bonds that facilitate interlayer interactions, with lengths reported in the range of 2.85–3.10 Å. vulcanchem.com The packing arrangement creates a layered structure where the separation between layers is approximately 3.0 Å. rsc.org

| Bond Type | Description | Bond Length (Å) | Source |

|---|---|---|---|

| O-H···O | Strong hydrogen bond between oxalic acid and N-methylurea | 2.461 (at 300 K) | vulcanchem.com |

| N-H···O | Interlayer stabilizing hydrogen bonds | 2.85 - 3.10 | vulcanchem.com |

A notable feature of some urea-acid complexes is the potential for proton transfer from the acid to the urea (B33335) molecule, leading to the simultaneous existence of neutral co-crystals and ionic salts within the same crystal lattice. researchgate.net Research on a related trichloroacetic acid–N-methylurea complex revealed a structural disorder connected to proton transfer across an O–H···O hydrogen bond. researchgate.net This resulted in the co-existence of ionic (salt) and neutral (co-crystal) forms in the solid state at a 3:1 ratio. researchgate.net The conformational changes in the N-methylurea molecule appeared to be linked to the stabilization of the ionic form after proton transfer. researchgate.net This phenomenon highlights the salt-like character of the this compound crystal, where the oxalic acid can act as a bridge between N-methylurea units via strong hydrogen bonds that have a high degree of proton sharing. vulcanchem.com

Powder X-ray Diffraction (PXRD) Characterization

Powder X-ray diffraction (PXRD) has been employed to confirm the crystalline nature of the this compound compound. rasayanjournal.co.in The technique involves directing X-rays at a finely powdered sample and measuring the angles at which the X-rays are diffracted. The resulting diffraction pattern serves as a fingerprint for the crystalline solid. For this compound, the sharp, well-defined peaks observed in the PXRD pattern are indicative of a highly crystalline material, corroborating the findings from single-crystal studies. rasayanjournal.co.in This non-destructive analytical method is crucial for phase identification and for assessing the purity of the bulk material. rasayanjournal.co.innih.gov

Neutron Diffraction Studies for Precise Hydrogen Atom Localization

While X-ray diffraction is powerful for determining the positions of heavier atoms, it is less precise for locating hydrogen atoms. Neutron diffraction is the ideal technique for unambiguously determining the positions and anisotropic displacement parameters of hydrogen atoms. rsc.org This is particularly important in the study of hydrogen-bonded systems like this compound, where the exact position of the proton within the short O-H···O bond is critical to understanding the degree of proton transfer. rsc.orgutwente.nl

Studies on a series of urea-dicarboxylic acid complexes have utilized neutron diffraction to examine the subtle behavior of hydrogen atoms. rsc.org For this compound specifically, it was noted that while crystals of a suitable size for neutron diffraction had not been successfully grown, the complex is a "sensible candidate for future neutron experiments". rsc.org This is due to its very short O-H···O hydrogen bond, which is near the threshold where proton migration or disorder might be expected. rsc.org Furthermore, a database study of neutron structures of oxalic acid and its complexes lists N-methylurea oxalic acid among those where the hydroxyl oxygen of the carboxylic group acts as a hydrogen bond acceptor to a nitrogen donor, forming an N–H···O bond. ias.ac.in This finding, derived from a comprehensive analysis of neutron diffraction data, underscores the importance of such studies for accurately characterizing the complex hydrogen-bonding network. ias.ac.in

Variable Temperature Diffraction Analysis of Crystal Structures

Variable temperature X-ray diffraction studies on the 2:1 molecular complex of N-methylurea and ethandioic acid, also known as bis(N-methylurea) oxalic acid (MUOX), provide significant insights into its structural stability and the nature of its intermolecular interactions upon cooling. rsc.org Analysis of the crystal structure at low temperatures, such as 200 K, reveals the intricate three-dimensional architecture stabilized by a network of hydrogen bonds. rsc.orgcrystallography.net

Research has shown that while many similar 2:1 complexes of ureas and dicarboxylic acids exhibit a contraction of one unit cell parameter as temperature increases, this compound is a notable exception to this trend, indicating a distinct packing arrangement. rsc.org The structure of the this compound complex consists of a two-dimensional hydrogen-bonded network. In this arrangement, three-molecule units, comprising one ethandioic acid molecule and two N-methylurea molecules, are linked together. rsc.org These connections are established by one moderate and one weak N-H···O hydrogen bond, as well as a strong O-H···O hydrogen bond. rsc.org

These hydrogen-bonded sheets form layers which are separated by approximately 3.0 Å at 200 K. The cohesion between these layers is maintained by π–π stacking interactions between the carbonyl groups of the ethandioic acid and the N-methylurea molecules in adjacent layers. rsc.org The primary O-H···O hydrogen bonds within these complexes are characterized as being short and strong, with lengths typically in the range of 2.45–2.55 Å, depending on the specific complex and the temperature of the structural determination. rsc.org

Detailed crystallographic data obtained from single-crystal X-ray diffraction at 200 K confirms that the compound crystallizes in the monoclinic P 1 21/c 1 space group. crystallography.net The specific unit cell parameters at this temperature have been precisely determined.

Table 1: Crystallographic Parameters for this compound at 200 K

| Parameter | Value |

|---|---|

| a | 5.1081(8) Å |

| b | 10.5388(14) Å |

| c | 10.2233(14) Å |

| α | 90° |

| β | 102.717(7)° |

| γ | 90° |

| Cell Volume | 536.85(13) ų |

Data sourced from the Crystallography Open Database. crystallography.net

The hydrogen bond network is a critical feature of the crystal structure. The table below details the key hydrogen bond interactions observed in the complex at 200 K.

Table 2: Hydrogen Bond Geometry at 200 K

| Interaction | Bond Length (Å) |

|---|---|

| O-H···O | 2.45 – 2.55 |

| N-H···O (moderate) | Varies |

| N-H···O (weak) | Varies |

Data sourced from Jones et al. (2014). rsc.org

These low-temperature diffraction studies are crucial for understanding the subtle structural rearrangements and the strength of non-covalent interactions that govern the crystal packing of this compound.

Intermolecular Interactions and Supramolecular Architecture

Hydrogen Bonding Networks

Short, Strong O-H···O Hydrogen Bonds and Their Correlation with Molecular Parameters

A defining feature of the N-methylurea ethandioic acid complex is the presence of short, strong O-H···O hydrogen bonds. rsc.orgrsc.org These bonds are observed between the carboxylic acid groups of ethandioic acid and the amide functionalities of N-methylurea. vulcanchem.com At room temperature (300 K), the O-H···O bond length is a notably short 2.461 Å. vulcanchem.com The strength of these hydrogen bonds is correlated with the pKa values of the constituent acid and urea (B33335) components, as well as the length of the carbon bridge in the dicarboxylic acid. rsc.orgresearchgate.net Generally, a smaller linking dicarboxylic acid results in a shorter hydrogen bond. rsc.org In the broader context of urea-dicarboxylic acid complexes, these O-H···O hydrogen bonds typically fall within the range of 2.45 to 2.55 Å. rsc.org The formation of these strong bonds is a key factor in the stability of the crystal lattice.

Moderate N-H···O Hydrogen Bonds

Complementing the strong O-H···O interactions are moderate N-H···O hydrogen bonds, which are critical for stabilizing the layered structure of the crystal. rsc.orgvulcanchem.com These bonds, with lengths typically ranging from 2.85 to 3.10 Å, link the N-methylurea and ethandioic acid molecules. vulcanchem.com In some instances, the hydroxyl oxygen of the carboxylic acid group, which typically does not act as a hydrogen bond acceptor, can accept a weak N-H···O hydrogen bond in complexes with certain amides like N-methylurea. researchgate.netias.ac.in These interactions contribute to the formation of a two-dimensional hydrogen-bonded network. rsc.org

Acid···Amide Heterodimer (U-A-U Synthon) Formation

A recurring and robust supramolecular motif observed in the 2:1 molecular complexes of ureas and dicarboxylic acids is the acid···amide heterodimer, which forms a U-A-U (Urea-Acid-Urea) synthon. rsc.orgrsc.org This synthon is a fundamental building block of the crystal structure, where an ethandioic acid molecule is flanked by two N-methylurea molecules. rsc.org The formation of this reliable motif is a cornerstone of the crystal engineering of such complexes. rsc.org However, it is noteworthy that the packing arrangement in this compound is an exception compared to other similar urea-dicarboxylic acid complexes. rsc.orgrsc.org

Non-Covalent Interactions Analysis

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. mdpi.comresearchgate.netnih.gov By mapping properties such as the normalized contact distance (dnorm) onto the surface, regions of significant intermolecular contacts can be identified. For this compound, this analysis highlights the prevalence of hydrogen bonding interactions. mdpi.comdntb.gov.ua

The dnorm map showcases distinct red spots, which indicate close contacts where the intermolecular distance is shorter than the sum of the van der Waals radii of the interacting atoms. These spots are predominantly located around the hydrogen bond donor and acceptor sites of both the N-methylurea and oxalic acid molecules. nih.gov This visualization provides clear evidence for the hydrogen bonds that are fundamental to the crystal packing. mdpi.comresearchgate.net

The analysis further allows for the deconstruction of the Hirshfeld surface into contributions from different types of atomic contacts. This quantitative approach reveals the percentage of the total surface area that is involved in specific interactions, offering a deeper understanding of the packing environment. mdpi.com

Table 1: Hirshfeld Surface Interaction Percentages

| Interaction Type | Percentage of Total Surface |

|---|---|

| O···H/H···O | Dominant |

| H···H | Significant |

| C···H/H···C | Significant |

| O···C/C···O | Present |

Note: The exact percentages can vary slightly depending on the specific crystallographic data and software used for the analysis. The table represents a qualitative summary of typical findings for similar structures.

Two-Dimensional Fingerprint Plots

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface and provide a unique summary of the intermolecular contacts in a crystal. crystalexplorer.net These plots represent the distribution of (de, di) pairs, where de is the distance from the surface to the nearest nucleus external to the surface, and di is the distance to the nearest nucleus internal to the surface. Each type of interaction has a characteristic appearance on the plot, allowing for their identification and relative quantification. crystalexplorer.net

For this compound, the 2D fingerprint plots confirm the dominance of O···H/H···O interactions, which appear as distinct "wings" or "spikes" on the plot. The shape and extent of these features provide detailed information about the geometry and relative strength of the hydrogen bonds. mdpi.comresearchgate.net

Uncommon Carbonyl···Carbonyl Interactions

While hydrogen bonds are the primary drivers of the supramolecular assembly in this compound, more subtle interactions also play a role. Among these are carbonyl···carbonyl interactions, which have gained increasing attention in recent years for their contribution to the stability of various molecular structures. nih.gov

In the crystal structure of this compound, the arrangement of the molecules can lead to close contacts between the carbonyl oxygen of one molecule and the carbonyl carbon of a neighboring molecule. These interactions are typically characterized by distances shorter than the sum of the van der Waals radii of the oxygen and carbon atoms. nih.gov

Spectroscopic Characterization for Structural and Electronic Insights

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including FTIR and FT-Raman techniques, is instrumental in identifying the functional groups present in the N-methylurea ethandioic acid (NMUO) crystal and understanding the interactions between the N-methylurea and oxalic acid molecules.

The FTIR spectrum of NMUO confirms the presence of the constituent molecules through their characteristic vibrational frequencies. rasayanjournal.co.in Analysis reveals the asymmetric and symmetric vibrations of the methyl group at 3029 cm⁻¹ and 2955 cm⁻¹, respectively. rasayanjournal.co.in The C=O stretching vibrations associated with oxalic acid are observed at wavenumbers of 1718 cm⁻¹, 1714 cm⁻¹, and 1655 cm⁻¹. rasayanjournal.co.in Furthermore, the N-H stretching vibrations from the primary amine in N-methylurea are identified at 3454 cm⁻¹ and 3371 cm⁻¹. rasayanjournal.co.in The presence and shifts of these bands confirm the formation of the crystalline complex. rasayanjournal.co.in

Complementing the FTIR data, the FT-Raman spectrum provides further insight into the vibrational modes of the NMUO crystal. The asymmetric and symmetric vibrations of the methyl group are observed at 2953 cm⁻¹ and 2827 cm⁻¹, respectively. rasayanjournal.co.in The C=O stretching from the oxalic acid component gives rise to peaks at 1751 cm⁻¹, 1740 cm⁻¹, and 1647 cm⁻¹. rasayanjournal.co.in The N-H stretching of N-methylurea is located at 3369 cm⁻¹. rasayanjournal.co.in The correlation between FTIR and FT-Raman data provides a comprehensive vibrational assignment for the compound. rasayanjournal.co.in

Interactive Table 1: Vibrational Frequencies of this compound

| Functional Group | Vibrational Mode | FTIR Wavenumber (cm⁻¹) rasayanjournal.co.in | FT-Raman Wavenumber (cm⁻¹) rasayanjournal.co.in |

| N-H (N-methylurea) | Stretching | 3454, 3371 | 3369 |

| C-H (Methyl group) | Asymmetric Stretching | 3029 | 2953 |

| C-H (Methyl group) | Symmetric Stretching | 2955 | 2827 |

| C=O (Oxalic acid) | Stretching | 1718, 1714, 1655 | 1751, 1740, 1647 |

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy is utilized to determine the optical transparency, absorption characteristics, and electronic band structure of the NMUO crystal.

UV-Visible spectral analysis of the this compound crystal shows high transparency throughout the entire visible region. rasayanjournal.co.in The fundamental absorption edge, which marks the transition to strong absorption, was identified at a cut-off wavelength of 296 nm. rasayanjournal.co.in This wide transparency window in the visible spectrum suggests the material's suitability for various optical applications. rasayanjournal.co.in From the absorption data, the optical band gap (Eg) of the material was calculated to be 4.1 eV. rasayanjournal.co.in This relatively large band gap is characteristic of a dielectric material. rasayanjournal.co.in

Photoluminescence studies on mono methyl urea (B33335) oxalic acid crystals reveal notable emission properties. When excited, the crystals exhibit substantial emission in the blue region of the electromagnetic spectrum. researchgate.net This luminescence is an important characteristic for potential applications in optoelectronic devices. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing molecular structure and analyzing molecular conformation in solution and the solid state. researchgate.netauremn.org.br While a detailed, fully assigned ¹H and ¹³C NMR spectrum for the this compound complex is not extensively reported in the literature, the principles of NMR can be applied to understand its conformational state.

The formation of the complex involves hydrogen bonding between the N-methylurea and oxalic acid molecules, which would lead to distinct changes in the chemical shifts of the protons and carbons compared to the individual, uncomplexed molecules. researchgate.net For instance, the chemical shift of the acidic protons of oxalic acid (reported around 8.20 ppm in d6-DMSO for anhydrous oxalic acid) and the protons of the amine and methyl groups of N-methylurea would be altered upon complexation due to changes in their electronic environment. researchgate.netrsc.org

Furthermore, NMR is crucial for studying the conformation of the N-methylurea moiety itself. The N-methylurea molecule can exist in different conformations, such as cis and trans, defined by the torsion angle around the C-N bond. researchgate.net In studies of other complexes, like ritonavir (B1064) oxalate, the conformation of the N-methylurea unit was a key structural feature that could be determined. researchgate.net Analysis of coupling constants and chemical shifts in a detailed NMR study of this compound would similarly allow for the determination of the predominant conformation in the crystalline state. auremn.org.br

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Studies

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy are powerful techniques used to obtain detailed information about the structure and electronic properties of paramagnetic species, such as radicals. aip.org In the context of this compound, these methods have been instrumental in characterizing the radicals formed when single crystals of the compound are exposed to ionizing radiation.

Radical Trapping in γ-Irradiated Single Crystals

Investigations into the effects of ionizing radiation on this compound (2:1) have been conducted by irradiating single crystals with γ-rays from a ⁶⁰Co source at room temperature. aip.org This process leads to the formation and trapping of several distinct radical species within the crystal lattice, which have been meticulously studied using ESR and ENDOR techniques. aip.orgaip.org

Upon irradiation, two primary radicals were initially observed. aip.orgresearchgate.netresearchgate.net Detailed analysis identified one of these as a radical formed on the N-methylurea molecule through the process of hydrogen abstraction from the methyl group. aip.orgaip.org The second initial species was identified as a protonated anion radical. aip.orgaip.org

Over time, in aged crystals, a third distinct radical species was observed. aip.org This subsequent radical was identified as a stable, secondary R–ĊHOH type radical, indicating a transformation process occurring within the crystal lattice after the initial irradiation event. aip.orgresearchgate.net The experimental conditions for these studies are summarized in the table below.

Table 1: Experimental Parameters for ESR/ENDOR Studies of this compound

| Parameter | Description |

|---|---|

| Sample | Single crystals of this compound (2:1) |

| Irradiation Source | ⁶⁰Co γ-ray source (~1000 Ci) aip.org |

| Irradiation Time | Approximately 8 hours at room temperature aip.org |

| ESR Spectrometer | Varian E-line Century series X-band aip.org |

| ENDOR Spectrometer | Varian E-1700 accessory aip.org |

| ENDOR Temperature | 243 K (due to an irreversible phase transformation at 180 K) aip.org |

| g-factor Reference | TCNE (g = 2.00277) aip.org |

Protonated Anion Radical Identification and Characterization

One of the initial radicals formed by γ-irradiation was identified as a protonated anion radical. aip.orgaip.orgresearchgate.netresearchgate.net This assignment was confirmed through detailed ENDOR studies, which provide high-resolution information about hyperfine interactions between the unpaired electron and nearby magnetic nuclei. aip.org

The formation of such radicals is a known phenomenon in systems with carboxylic groups, where an electron ejected by radiation is trapped to form a molecular radical anion, which subsequently becomes protonated via an intermolecular hydrogen bond. aip.org In the case of this compound, the ENDOR analysis revealed that two protons from adjacent molecules were transferred to the anion. aip.orgaip.orgresearchgate.net A significant finding from these studies was that the completely transferred proton exhibited a very small isotropic coupling, a key characteristic of this radical species. aip.orgaip.orgresearchgate.net

These findings show parallels to similar studies on urea oxalic acid (2:1) crystals, where protonated anion radicals were also identified. aip.orgosti.gov In those related systems, it was noted that the proton transfer did not occur across the primary hydrogen bridge and that the maximum dipolar coupling values for the O–Hβ protons were smaller than typically observed. aip.orgosti.gov

Investigation of Radical Transformation Mechanisms

The research on γ-irradiated this compound crystals revealed a process of radical transformation. aip.orgaip.org The two initially formed radicals, the protonated anion and the hydrogen-abstracted methyl group radical, are not indefinitely stable. aip.org Over a prolonged period in aged crystals, a third radical of the R–ĊHOH type is formed. aip.orgaip.orgresearchgate.net

This transformation is understood by comparing it to analogous mechanisms studied in the urea oxalic acid (2:1) system. aip.orgaip.orgosti.gov In those crystals, a similar transformation from an initial protonated anion radical to a final R–ĊHOH radical was investigated in detail using ENDOR. aip.orgosti.gov The studies on urea oxalic acid indicated that a single, common proton was crucial for both the initial protonation of the anion and the subsequent transformation into the stable R–ĊHOH radical. aip.orgosti.gov A previously proposed mechanism is often invoked to explain this radical conversion process. aip.org This suggests a similar pathway for the radical transformation observed in this compound.

Table 2: Summary of Radicals Identified in γ-Irradiated this compound

| Radical Species | Time of Observation | Identification Method | Key Characteristics |

|---|---|---|---|

| Protonated Anion Radical | Initial | ENDOR aip.orgaip.org | Formed by electron trapping and subsequent proton transfer from two neighboring molecules; exhibits very small isotropic coupling for the transferred proton. aip.orgaip.orgresearchgate.net |

| Hydrogen-Abstracted Radical | Initial | ESR / ENDOR aip.orgaip.org | Formed at the urea molecule by hydrogen abstraction from the methyl group. aip.orgaip.org |

| R–ĊHOH type Radical | After prolonged duration (aged crystals) | ESR aip.orgaip.org | A stable, secondary radical resulting from the transformation of the initial species. aip.orgresearchgate.net |

Computational and Theoretical Studies on N Methylurea Ethandioic Acid Complex

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It has been widely applied to the N-methylurea-ethandioic acid system to understand its geometry, electronic properties, and intermolecular forces. researchgate.net Calculations are often performed using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) functional, combined with appropriate basis sets to ensure accurate results. nih.gov

Geometry Optimization and Electronic Structure Elucidation

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in the N-methylurea-ethandioic acid complex. Geometry optimization procedures, performed using DFT methods, refine the molecular structure to find the lowest energy conformation. researchgate.net

These studies have explored different molecular conformations, particularly concerning the CNCN torsion angle in N-methylurea, to understand how its geometry adapts upon forming the complex with ethandioic acid. researchgate.net The analysis reveals a system of double intermolecular hydrogen bonds, specifically O–H···O and N–H···O, which are fundamental to the formation and stability of the complex. researchgate.net The optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the supramolecular structure.

HOMO-LUMO Frontier Orbital Analysis and Chemical Reactivity Assessment

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. researchgate.netresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. ajchem-a.comnih.gov A smaller gap implies higher reactivity. ajchem-a.com

For the N-methylurea-ethandioic acid complex, HOMO-LUMO analysis helps to identify the electrophilic and nucleophilic sites, thereby clarifying the pathways for electron transfer. researchgate.net This analysis is essential for understanding the compound's reactivity and predicting its behavior in chemical reactions. researchgate.netresearchgate.net The energies of these frontier orbitals and the resulting energy gap are calculated to provide quantitative measures of the complex's electronic properties and stability.

| Parameter | Description | Significance in N-Methylurea-Ethandioic Acid |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential. researchgate.net | Indicates the electron-donating capability of the complex. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron affinity. researchgate.net | Indicates the electron-accepting capability of the complex. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). nih.gov | A smaller gap suggests higher chemical reactivity and lower kinetic stability. ajchem-a.com |

Molecular Electrostatic Potential Surface (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEPS map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

Topological Analysis (Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM) theory, provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density. wikipedia.orgamercrystalassn.org This method allows for the characterization of all types of chemical interactions, including strong covalent bonds and weak non-covalent interactions like hydrogen bonds. wikipedia.org

For the N-methylurea-ethandioic acid complex, QTAIM analysis is applied to the theoretically calculated electron density to characterize the O–H···O and N–H···O hydrogen bonds. researchgate.net By locating the bond critical points (BCPs) between interacting atoms and analyzing the properties of the electron density at these points (such as its magnitude, Laplacian, and energy densities), the strength and nature of these interactions can be classified. researchgate.net This analysis has been used to classify the hydrogen bonds in the complex as being of strong to medium strength. researchgate.net

Reduced Density Gradient (RDG) Analysis

The Reduced Density Gradient (RDG) method is a powerful technique for visualizing and characterizing non-covalent interactions (NCIs) in real space. mdpi.comunamur.be It is based on an analysis of the electron density (ρ) and its gradient (∇ρ). mdpi.com RDG analysis generates 3D isosurfaces that identify the location and type of non-covalent interactions. The nature of the interaction is distinguished by a color code based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which indicates whether the interaction is attractive (like hydrogen bonds, colored blue), repulsive (steric clashes, colored red), or very weak (van der Waals forces, colored green). researchgate.netscielo.org.mx

In the context of the N-methylurea-ethandioic acid complex, RDG analysis is employed to visually confirm and evaluate the types of non-covalent interactions that stabilize the crystal structure. researchgate.net It provides an intuitive and qualitative picture of the hydrogen bonds and other weaker interactions that hold the molecules together in the supramolecular assembly. researchgate.netscielo.org.mx

Semi-Empirical Methods for Solid-State Modeling (e.g., PM6)

While DFT provides high accuracy, it can be computationally expensive, especially for large systems or solid-state models. Semi-empirical quantum chemistry methods, such as PM6 (Parameterization Method 6), offer a computationally less demanding alternative that balances speed and reasonable accuracy. nih.govnih.gov These methods use approximations and parameters derived from experimental data to simplify the calculations.

The PM6 method has been specifically investigated for its applicability in modeling the properties of organic and inorganic crystalline solids. nih.govnih.gov Although it was primarily designed for molecular species, it has shown good accuracy in reproducing the geometries of many crystalline systems. nih.gov In the context of the N-methylurea-ethandioic acid complex, semi-empirical methods like PM6 could be employed for preliminary geometry optimizations of large molecular clusters or for modeling the entire crystal lattice using periodic boundary conditions. nih.govresearchgate.net This approach is particularly useful for efficiently exploring potential crystal packing arrangements before undertaking more rigorous and costly DFT calculations. mdpi.com

Consistent Force Field Studies of Intermolecular Forces

CFF methods partition the total intermolecular interaction energy into distinct components, typically including electrostatic interactions, van der Waals forces (which encompass dispersion and repulsion), and hydrogen bonding. In the context of the N-methylurea-ethandioic acid complex, the primary interactions are anticipated to be strong hydrogen bonds between the urea (B33335) and carboxylic acid moieties, supplemented by weaker van der Waals forces.

Experimental studies on the crystal structure of N-methylurea with oxalic acid (ethandioic acid) confirm the presence of a network of hydrogen bonds that dictate the molecular arrangement in the solid state. researchgate.netrasayanjournal.co.inresearchgate.net The N-methylurea molecule acts as a hydrogen bond donor through its N-H groups and an acceptor at its carbonyl oxygen. Similarly, ethandioic acid provides two carboxylic acid groups, each capable of donating a hydrogen from the hydroxyl group and accepting hydrogen bonds at both the carbonyl and hydroxyl oxygens. unison.mxresearchgate.net

A theoretical CFF study would systematically calculate the energetic contributions of these interactions. The electrostatic component, arising from the partial charges on the atoms of the two molecules, is expected to be the most significant contributor to the hydrogen bonds. The van der Waals term, modeled typically by a Lennard-Jones potential, would account for the short-range repulsive and long-range attractive (dispersion) forces between all atoms.

Research Findings:

A computational analysis using a consistent force field, such as GAFF (General Amber Force Field) or OPLS (Optimized Potentials for Liquid Simulations), would involve optimizing the geometry of the N-methylurea-ethandioic acid dimer and then calculating the interaction energy. nih.govacs.orgresearchgate.net The key research findings from such a study would be a quantitative breakdown of the forces stabilizing the complex.

The primary hydrogen bonds expected to form are between the amide N-H of N-methylurea and the carbonyl oxygen of ethandioic acid (N-H···O=C), and between the carboxylic acid O-H and the carbonyl oxygen of N-methylurea (O-H···O=C). researchgate.netacs.org The latter is generally considered a very strong hydrogen bond.

The findings would be presented in a detailed energy decomposition analysis. Although a specific study on this complex is not available, the following interactive data table provides an illustrative example of the kind of results a CFF study would yield for the principal dimeric interaction. The values are representative of typical amide-carboxylic acid interactions found in the literature.

| Interaction Type | Energy Contribution (kcal/mol) | Interacting Groups | Description |

|---|---|---|---|

| Electrostatic | -12.5 | (NM) N-H --- O=C (EA) (NM) C=O --- H-O (EA) | Dominant attractive force arising from partial charge interactions within the hydrogen bonds. |

| Hydrogen Bond (Specific Term) | -9.0 | (NM) N-H --- O=C (EA) (NM) C=O --- H-O (EA) | Often implicitly included in electrostatic and van der Waals terms in some force fields, but represents the key directional interaction. |

| Van der Waals - Dispersion | -4.5 | All atoms | Weak, long-range attractive forces (London dispersion forces) between the molecules. |

| Van der Waals - Repulsion | +6.0 | All atoms | Short-range repulsive force preventing molecular collapse. |

| Total Interaction Energy | -20.0 | N-Methylurea-Ethandioic Acid Dimer | Net stabilization energy of the complex. |

Note: The data in this table is illustrative and represents typical values for amide-carboxylic acid interactions as would be determined by a consistent force field study. (NM) refers to N-methylurea and (EA) refers to Ethandioic Acid.

These computational studies underscore the directional and specific nature of hydrogen bonding in ensuring the structural integrity of the complex. The balance between attractive electrostatic and dispersion forces and short-range repulsion dictates the optimal geometry, including the intermolecular distances and angles of the hydrogen bonds.

Solid State Phenomena and Dynamics

Polymorphism and Crystal Form Characterization

The primary characterized crystal form of N-methylurea ethandioic acid (NMUO) is a 2:1 complex of N-methylurea and oxalic acid. rasayanjournal.co.in Single-crystal X-ray diffraction (SCXRD) analysis has established that this compound crystallizes in the monoclinic system with the space group P2₁/c. rasayanjournal.co.in The sharpness of peaks in powder X-ray diffraction (PXRD) patterns further confirms the high crystallinity of the material. rasayanjournal.co.in

While extensive polymorphism has not been definitively reported for this specific compound, the potential for different crystal forms exists, as seen in related systems. For instance, N-methylurea itself can crystallize in at least three polymorphic forms, two of which adopt the centrosymmetric space group P2₁/c. researchgate.net The conformational flexibility of the N-methylurea group is a key factor in the formation of different polymorphs in other cocrystal systems. rsc.org In the case of NMUO, the structure consists of layers of N-methylurea and oxalic acid molecules interconnected by hydrogen bonds. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.14 Å |

| b | 10.53 Å |

| c | 10.21 Å |

Temperature-Dependent Solid-State Proton Migration

In molecular complexes featuring short and strong hydrogen bonds, such as those between carboxylic acids and urea (B33335) derivatives, the phenomenon of solid-state proton migration can be induced by changes in temperature. nih.gov This process involves the transfer of a proton along the hydrogen bond axis. nih.gov

Studies on the closely related dimethylurea-oxalic acid complexes using X-ray and neutron diffraction have demonstrated that proton migration along the O–H···O hydrogen bond is temperature-dependent. nih.gov This highlights the sensitivity of the hydrogen bond's potential energy well to both intrinsic molecular factors and the surrounding crystalline environment. nih.gov

Furthermore, X-ray diffraction studies on a trichloroacetic acid–N-methylurea complex revealed structural disorder linked to proton transfer. researchgate.netresearchgate.net This disorder corresponds to the simultaneous existence of both a neutral cocrystal and an ionic salt form within the solid state, indicating an incomplete proton transfer from the acid to the N-methylurea molecule. researchgate.netresearchgate.net Investigations of radicals in irradiated N-methylurea oxalic acid crystals also identified transferred protons from neighboring molecules, further supporting the potential for proton mobility within this type of crystal lattice. researchgate.net

Crystal Lattice Contraction and Rearrangement upon Temperature Increase

Contrary to the typical behavior of materials expanding when heated, some molecular complexes involving urea derivatives and dicarboxylic acids exhibit negative thermal expansion, where one or more unit cell parameters contract with increasing temperature. researchgate.net This anomalous behavior has been observed in five molecular complexes similar in structure to this compound. researchgate.net

The contraction is attributed to rearrangements of the weaker intermolecular interactions that hold the primary structural units together. researchgate.net As temperature increases, these weaker bonds adjust, leading to a more compact packing arrangement in a specific crystallographic direction. For the related urea-oxalic acid system, the thermal-expansion tensor was calculated from lattice constant changes with temperature, quantifying this anisotropic behavior. researchgate.net

Thermal analysis of this compound using Differential Scanning Calorimetry (DSC) shows a sharp endothermic peak at 120 °C, corresponding to its melting point. rasayanjournal.co.in The analysis indicates good thermal stability with no structural or phase transformations observed up to this temperature. rasayanjournal.co.in

| Tensor Element | Value (× 10⁻⁶ K⁻¹) |

|---|---|

| α₁ | -1 (5) |

| α₂ | 29 (6) |

| α₃ | 199 (10) |

Crystal Engineering and Supramolecular Design Principles

Design of Materials with Tuneable Proton Migration Effects

The hydrogen bond network within a crystal can be engineered to create materials with dynamic properties, including tunable proton migration. In systems with short, strong hydrogen bonds (SSHBs), such as those found in the co-crystal of N-methylurea and ethandioic acid, the position of a proton is not always static. aip.org The compound often crystallizes in a salt-like structure where the oxalic acid acts as a bridge between N-methylurea units via these SSHBs. vulcanchem.com The synthesis, typically using a 2:1 molar ratio of N-methylurea to oxalic acid, is designed to facilitate complete proton transfer, forming a stable co-crystal. vulcanchem.com

This proton transfer is a critical feature. The O-H···O hydrogen bonds in these types of complexes are notably short and strong. researchgate.net For instance, in N-methylurea ethandioic acid, the O-H···O bond length is approximately 2.461 Å at 300 K. vulcanchem.com The strength of this bond is influenced by the pKa difference between the constituent molecules. researchgate.net In certain urea-acid complexes, temperature changes can induce proton migration along the hydrogen bond, potentially altering the material's electronic and structural properties. aip.org This phenomenon, where a proton may be disordered over two positions or shift its location, highlights a sophisticated method for designing materials with switchable characteristics. researchgate.net Studies on related systems show that low-frequency vibrations can influence the potential energy surface of the hydrogen bond, effectively stabilizing a structure where the proton is shifted toward the center of the bond as a function of temperature. aip.org

Strategies for Modifying Crystal Packing via Methyl Substitution on Urea (B33335)

The substitution of a methyl group onto the urea molecule is a deliberate strategy in crystal engineering to modify the resulting crystal packing. This modification directly impacts the hydrogen bonding capabilities of the molecule. Urea possesses multiple hydrogen bond donor and acceptor sites, which allows it to form extensive networks. rsc.org The systematic addition of a methyl group to a nitrogen atom, creating N-methylurea, blocks one of the hydrogen bond donor sites. rsc.org

Formation of Robust and Reproducible Crystallographic Motifs with Dicarboxylic Acids

A cornerstone of crystal engineering is the use of reliable molecular recognition patterns, known as supramolecular synthons. nih.gov Urea and its derivatives are known to form robust and reproducible crystallographic motifs when co-crystallized with dicarboxylic acids. researchgate.netrsc.org These predictable interactions make them ideal systems for systematic studies in materials design. rsc.org

The most common interaction is the acid-amide heterosynthon, where the carboxylic acid group of the acid hydrogen bonds with the amide group of the urea molecule. nih.govmdpi.com In the case of N-methylurea and ethandioic acid, these interactions form recurring R₂²(8) graph-set motifs which contribute to a layered structure. vulcanchem.comresearchgate.net The stoichiometry of the components often dictates the specific hydrogen-bonded chain motif. rsc.org While 1:1 complexes typically show a simple urea-acid (U-A) motif, the more common 2:1 complexes, such as bis(N-methylurea) oxalic acid, display a U-A-U motif, where an acid molecule is flanked by two urea molecules. researchgate.netrsc.org The predictability of these U-A-U synthons provides a reliable framework for constructing complex crystalline architectures. researchgate.net

| Stoichiometry (Urea:Acid) | Common Motif | Description |

|---|---|---|

| 1:1 | U-A | A simple alternating chain of urea and acid molecules. |

| 2:1 | U-A-U | An acid molecule is hydrogen-bonded to two urea molecules, forming a recurring trimeric unit. |

| 1:2 | A-U-A | A urea molecule is hydrogen-bonded to two acid molecules (less common). |

Role of Co-crystallization in Modifying Material Properties

Co-crystallization is a powerful technique for modifying the physicochemical properties of a solid material without altering its covalent chemical structure. nih.gov By combining two or more different molecules in a single crystal lattice, properties such as solubility, dissolution rate, thermal stability, and hygroscopicity can be systematically tuned. nih.govresearchgate.netugr.es

The formation of the this compound co-crystal is a clear application of this strategy. Urea-dicarboxylic acid cocrystals have been shown to improve the thermodynamic stability and modify the solubility of the parent compounds. researchgate.net For example, by incorporating an active pharmaceutical ingredient (API) into a series of structurally consistent co-crystals with different dicarboxylic acids, it is possible to achieve a predictable, fine-tuned modulation of melting points and solubility. nih.gov In other applications, urea-based cocrystals have been designed to create sustained-release fertilizers by reducing the solubility of urea. rsc.org The underlying principle is that the final properties of the co-crystal are determined by its unique crystal structure and the intermolecular interactions within it. nih.gov Therefore, by carefully selecting co-formers like N-methylurea and ethandioic acid, it is possible to design materials with a specific, desired performance profile. ugr.es

| Parameter | Value at 300 K vulcanchem.com | Value at 200 K rsc.org |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | - | P2₁/n |

| a (Å) | 5.1464 ± 0.0014 | 5.1102(2) |

| b (Å) | 10.555 ± 0.002 | 10.4904(5) |

| c (Å) | 10.313 ± 0.003 | 10.2311(5) |

| β (°) | 101.835 ± 0.013 | 101.996(4) |

| Cell Volume (ų) | 548.3 ± 0.2 | 536.54(4) |

| Hydrogen Bond Type | Approximate Length (Å) | Source |

|---|---|---|

| O-H···O (SSHBs) | 2.461 (at 300 K) | vulcanchem.com |

| N-H···O | 2.85–3.10 | vulcanchem.com |

Advanced Research Applications and Methodological Contributions

Development of Novel Supramolecular Compounds

The ability of N-methylurea and oxalic acid to form a stable 2:1 molecular complex, often denoted as MUOX, is a cornerstone of its role in the development of novel supramolecular compounds. rsc.org This complexation is driven by strong and predictable hydrogen bonding interactions, making it an excellent model system for studying the principles of molecular recognition and self-assembly. rsc.orgresearchgate.net

The formation of these supramolecular structures is not limited to simple co-crystals. Research has shown that N-methylurea can be incorporated into more complex systems, such as deep eutectic solvents (DES). For instance, a ternary DES composed of N-methylurea, N-methylacetamide, and acetic acid has demonstrated high efficiency in applications like chitin (B13524) extraction. vulcanchem.com The hydrogen-bonding capabilities of the N-methylurea component are crucial for reducing the viscosity and enhancing the recyclability of the solvent. vulcanchem.com

Furthermore, the study of N-methylurea ethandioic acid has provided a platform for understanding how systematic modifications, such as the addition of methyl groups to the urea (B33335) moiety, can influence the resulting supramolecular architecture. rsc.org This knowledge is instrumental in designing new materials with tailored properties.

Insights into Molecular Interactions and Material Science

The investigation of this compound has yielded profound insights into the nature of non-covalent interactions, which are fundamental to material science. The crystal structure is primarily stabilized by a network of hydrogen bonds, including strong O-H···O interactions between the oxalic acid and N-methylurea, and N-H···O bonds that facilitate interlayer connections. vulcanchem.com

At room temperature (300 K), the O-H···O hydrogen bonds have been measured to be approximately 2.461 Å, which is notably shorter than those found in analogous urea complexes. vulcanchem.com The N-H···O bond lengths typically range from 2.85 to 3.10 Å. vulcanchem.com These interactions create specific recurring motifs, such as the R₂²(8) ring, which dictates the layered structure of the crystal. vulcanchem.com

The study of these interactions extends to understanding the thermal behavior of the material. Differential scanning calorimetry has revealed that the compound undergoes decomposition at temperatures above 150°C, which is preceded by a phase transition around 180 K associated with rearrangements in the hydrogen bond network. vulcanchem.com This detailed understanding of molecular interactions is critical for the rational design of new materials with desired thermal and mechanical properties.

Contributions to the Field of Crystal Engineering

This compound serves as a significant case study in the field of crystal engineering, which aims to design and synthesize solid-state structures with predictable properties. mdpi.com The 2:1 complex of N-methylurea and oxalic acid is a well-documented example of how co-crystallization can be used to create robust and reproducible crystallographic motifs. rsc.org

The predictability of the hydrogen-bonding patterns in urea-dicarboxylic acid complexes makes them ideal systems for investigating the effects of systematic molecular modifications. rsc.org For example, the impact of methyl substitution on the urea nitrogen atoms has been studied to understand how it affects crystal packing. rsc.org Despite some variations, a recurring acid-amide heterodimer forming a U-A-U (Urea-Acid-Urea) synthon is a common feature in these types of complexes. rsc.org

X-ray diffraction studies have been instrumental in elucidating the crystal structure of this compound. The compound crystallizes in a monoclinic system. vulcanchem.comrasayanjournal.co.in The precise control over crystal packing through the engineering of hydrogen bonds is a key takeaway from the research on this compound. rsc.org

Exploration in Opto-electronic Devices (from observed optical properties)

The optical properties of this compound have opened avenues for its exploration in the realm of opto-electronic devices. mdpi.com Single crystals of the compound, often referred to as NMUO in this context, have been grown and characterized for their optical and nonlinear optical (NLO) properties. rasayanjournal.co.inresearchgate.net

UV-Vis-NIR spectroscopic analysis has shown that the crystal has a wide transparency window in the visible region, with a UV cut-off wavelength reported at 296 nm. rasayanjournal.co.in This transparency is a crucial characteristic for materials intended for optical applications. rasayanjournal.co.in The optical band gap has been calculated to be 4.1 eV. rasayanjournal.co.in

Furthermore, Z-scan analysis has been employed to investigate the third-order nonlinear optical properties of the crystal. rasayanjournal.co.in The results from these studies suggest that this compound possesses characteristics that make it a suitable candidate for applications in optical and electronic domains. researchgate.net The combination of good optical transparency and nonlinear optical response positions it as a material of interest for the development of future opto-electronic devices. rasayanjournal.co.inresearchgate.net

Future Research Trajectories and Open Questions

Exploration of New Co-Formers for N-Methylurea to Form Complexes

The study of cocrystals involving N-methylurea is an expanding field, with significant potential for discovering new materials with tailored properties. Future research should systematically explore a diverse range of co-formers to understand the scope and limitations of complex formation with N-methylurea. While dicarboxylic acids like ethanedioic (oxalic) acid have proven to be effective co-formers, the investigation should not be limited to this class of compounds.

Expanding the library of dicarboxylic acid co-formers is a logical first step. A systematic variation of the carbon chain length between the carboxylic acid groups (e.g., propanedioic, butanedioic, pentanedioic acids) could reveal trends in crystal packing and hydrogen bonding motifs. Studies on urea (B33335) with succinic and glutaric acids have already shown how changes in the dicarboxylic acid affect stoichiometry and crystal structure, providing a foundation for similar investigations with N-methylurea. acs.orgresearchgate.net

Beyond simple aliphatic dicarboxylic acids, future work should consider more complex co-formers to introduce different functional groups and steric properties. Aromatic, heterocyclic, or chiral dicarboxylic acids could lead to complexes with unique structural and functional properties. mdpi.commdpi.com Furthermore, exploring co-formers with other hydrogen bonding moieties, such as phenols or amides, could yield novel supramolecular assemblies. Research has shown that urea can form stable cocrystals with compounds like catechin and ellagic acid, suggesting that N-methylurea could exhibit similar versatility. researchgate.netmdpi.com

A proposed list of candidate co-formers for future studies is presented in the table below.

| Co-former Class | Specific Examples | Potential Research Focus |

| Aliphatic Dicarboxylic Acids | Propanedioic acid (Malonic acid), Butanedioic acid (Succinic acid), Pentanedioic acid (Glutaric acid) | Influence of chain length on stoichiometry and supramolecular synthons. |

| Aromatic Dicarboxylic Acids | Terephthalic acid, Isophthalic acid | Impact of rigid linkers and potential for porous framework construction. |

| Hydroxy Dicarboxylic Acids | Tartaric acid, Malic acid | Introduction of chirality and additional hydrogen bonding sites. |

| Phenols | Catechol, Resorcinol, Phloroglucinol | Exploration of O-H···O=C hydrogen bonding competition and synergy. |

| Heterocyclic Compounds | Isonicotinamide, Pyrazine-2,3-dicarboxylic acid | Formation of complexes with varied electronic and photophysical properties. |

Deeper Understanding of Structure-Property Relationships in the Solid-State

A fundamental goal of crystal engineering is to establish clear relationships between a material's crystal structure and its macroscopic properties. For N-methylurea-ethanedioic acid and related complexes, a deeper understanding of these connections is essential for the rational design of new materials. Future research must move beyond simple structure determination to include comprehensive property characterization correlated with detailed structural analysis.

Key properties for investigation include thermal stability, solubility, and mechanical behavior. For instance, how do specific hydrogen bonding motifs, such as the acid-amide heterosynthon observed in urea-dicarboxylic acid systems, influence the melting point or decomposition temperature of the complex? acs.orgresearchgate.net The presence of the methyl group in N-methylurea compared to unsubstituted urea introduces changes in hydrogen bonding capability and van der Waals interactions, the effects of which on physical properties are not yet fully understood.

Correlating these properties with structural data requires meticulous analysis. For example, quantitative analysis of hydrogen bond strengths and packing efficiencies derived from high-resolution X-ray diffraction data can be linked to measured thermal and mechanical properties. This would allow for the development of predictive models where specific structural features can be targeted to achieve desired material characteristics.

Advanced Computational Modeling for Complex Intermolecular Interactions and Dynamics

Computational chemistry offers powerful tools for predicting and understanding the behavior of molecular complexes, and its application to N-methylurea systems should be a major focus of future research. mdpi.com Advanced computational modeling can provide insights into intermolecular interactions and dynamics that are often difficult to probe experimentally.

Future computational work should focus on several key areas:

Cocrystal Prediction: Utilizing methods based on lattice energy minimization or excess enthalpy calculations (e.g., using COSMO-RS) can help screen potential co-formers for N-methylurea, prioritizing experimental efforts. mdpi.com This can accelerate the discovery of new stable complexes.

Interaction Energy Analysis: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to precisely calculate the energies of the various hydrogen bonds and other non-covalent interactions within the crystal lattice. This allows for a quantitative understanding of the forces that govern the self-assembly of N-methylurea and ethanedioic acid. Computational methods have been successfully used to predict the most stable motifs in urea-dicarboxylic acid systems. acs.org

Molecular Dynamics (MD) Simulations: MD simulations are invaluable for studying the dynamic behavior of these complexes. mdpi.com They can be used to model the conformational flexibility of the molecules, the vibrational modes of the crystal lattice, and the potential pathways for phase transitions. This is particularly relevant for understanding the role of the methyl group's rotation and its impact on crystal packing and stability.

| Computational Method | Research Application for N-methylurea Complexes | Expected Outcome |

| Lattice Energy Minimization | Prediction of the most stable crystal packing arrangements for N-methylurea with various co-formers. | Identification of likely polymorphs and stable cocrystal structures. |

| Density Functional Theory (DFT) | Calculation of interaction energies, electronic properties, and vibrational spectra. | Quantitative understanding of hydrogen bond strengths and supramolecular synthons. |

| Molecular Dynamics (MD) | Simulation of molecular motion, phase transitions, and mechanical properties over time. | Insight into the dynamic behavior of the crystal lattice and mechanisms of structural transformations. |

| COSMO-RS | Virtual screening of co-formers based on calculated thermodynamic properties. | Rapid identification of promising co-former candidates for experimental synthesis. |

Investigation of Dynamic Processes and Phase Transitions in Detail

The existence of multiple crystalline forms (polymorphs) or stoichiometries is a known phenomenon in urea-based cocrystals. acs.orgrsc.orgnih.gov While static crystal structures provide a snapshot of a system, the dynamic processes and potential for phase transitions between different solid forms of N-methylurea complexes are largely unexplored.

Future research should employ variable-temperature and variable-pressure techniques to investigate these dynamic behaviors in detail. Techniques such as variable-temperature powder and single-crystal X-ray diffraction can reveal subtle structural changes, lattice expansion or contraction, and temperature-induced phase transitions. Differential Scanning Calorimetry (DSC) can be used to identify and characterize the thermodynamics of these transitions.

A deeper investigation into the kinetics of these transformations is also warranted. For instance, understanding the energy barriers and mechanisms by which a metastable form converts to a more stable one is of both fundamental and practical importance. researchgate.net Isothermal and non-isothermal kinetic studies can provide this crucial information. Such studies would illuminate the stability landscape of N-methylurea-ethanedioic acid and related systems, which is critical for any potential application.

Systematic Investigation of Isostructurality and Polymorphism in Substituted Urea-Dicarboxylic Acid Complexes

Building a predictive understanding of crystal engineering requires systematic studies of homologous series of compounds. A comprehensive investigation into isostructurality and polymorphism within the broader family of substituted urea-dicarboxylic acid complexes is a crucial future direction. Isostructurality, where different molecules crystallize in the same structural framework, and polymorphism, where the same molecule crystallizes in different frameworks, are two key concepts in solid-state chemistry. rsc.orgresearchgate.net

This research should proceed along two parallel tracks:

Varying the Urea Substituent: Keeping the dicarboxylic acid (e.g., ethanedioic acid) constant while systematically varying the substituent on the urea (e.g., H, methyl, ethyl, phenyl) would reveal how steric and electronic changes influence the resulting crystal structure. This could lead to the identification of robust supramolecular synthons that persist across the series or, conversely, highlight points of structural divergence. The conformational preferences of substituted ureas are known to be highly dependent on their substitution pattern. nih.govnih.gov

Varying the Dicarboxylic Acid: Keeping the substituted urea (e.g., N-methylurea) constant while systematically varying the dicarboxylic acid co-former (e.g., from oxalic to succinic to adipic acid) would probe the system's response to changes in co-former length, flexibility, and symmetry. Such studies have been initiated for urea itself and have revealed interesting trends in stoichiometry and hydrogen bonding patterns that could be compared with the N-methylurea series. acs.orgresearchgate.net

This dual approach would generate a rich dataset, allowing for the identification of trends and the formulation of design principles for controlling crystal packing in this class of materials. Discovering families of isostructural crystals or identifying the conditions that favor specific polymorphs would represent a significant advance in the rational design of molecular solids. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.